![molecular formula C15H15N5O5S B1265055 2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide is a C-nitro compound.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
2,5-Disubstituted 1,3,4-oxadiazole compounds, which include structures similar to the queried chemical, have been synthesized and studied for their antimicrobial and hemolytic activities. These compounds show potential as antimicrobial agents against various microbial species, with some exhibiting significant potency and relatively low toxicity. This positions them as candidates for further biological screening in pharmaceutical applications (Gul et al., 2017).
Spectral and X-ray Diffraction Studies
Compounds structurally related to the chemical have undergone detailed spectral and X-ray diffraction studies to ascertain their molecular structure. These studies contribute to the understanding of the molecular and crystal structure of such compounds, which is essential in the development of new pharmaceuticals (Aparna et al., 2011).
Antiprotozoal Properties
Derivatives of thiazoles, including compounds similar to the specified chemical, have shown moderate activity against protozoal infections like Trypanosoma cruzi and Trypanosoma rhodesiense in mice. This suggests potential therapeutic applications in treating protozoal infections (Verge & Roffey, 1975).
Cerebral Protective Agents
Research into various 2-aminothiazoles and 2-thiazolecarboxamides, related to the queried compound, has explored their use as anti-anoxic (AA) agents. Such compounds have demonstrated potent AA activity, indicating potential use in protecting against anoxic damage in medical scenarios (Ohkubo et al., 1995).
Fluorescent Probes for Hypoxic Cells
Novel fluorescent probes utilizing derivatives of morpholinomethyl-thiazole have been developed for the selective detection of hypoxia or nitroreductase in cells. These probes have potential applications in biomedical research, particularly in the imaging of disease-relevant hypoxia (Feng et al., 2016).
Anti-Inflammatory Studies
Derivatives of 1,3,4-oxadiazole, structurally similar to the chemical of interest, have been synthesized and evaluated for their anti-inflammatory properties. These studies contribute to the development of novel anti-inflammatory drugs (Somashekhar & Kotnal, 2019).
properties
Product Name |
2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide |
|---|---|
Molecular Formula |
C15H15N5O5S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N'-(2-nitrobenzoyl)-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C15H15N5O5S/c21-13(10-3-1-2-4-12(10)20(23)24)17-18-14(22)11-9-26-15(16-11)19-5-7-25-8-6-19/h1-4,9H,5-8H2,(H,17,21)(H,18,22) |
InChI Key |
BOZWTOZOKMVQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(=O)NNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
solubility |
43.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



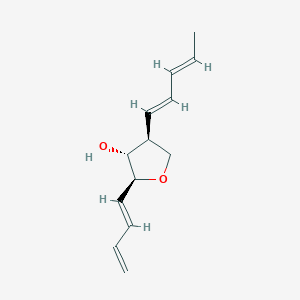
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
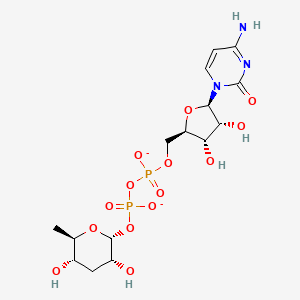
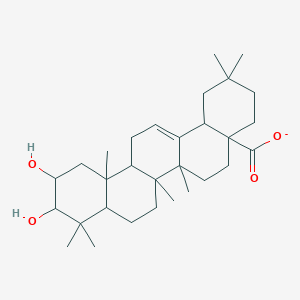
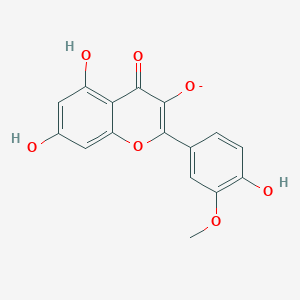
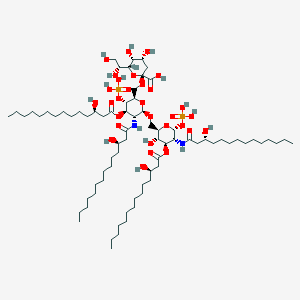
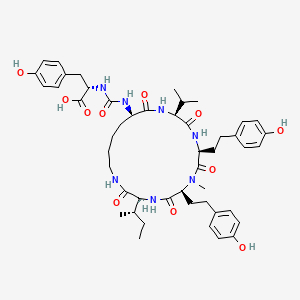
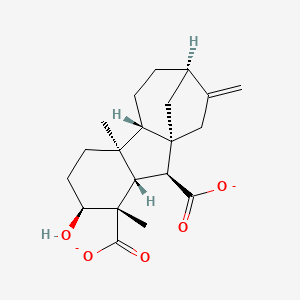
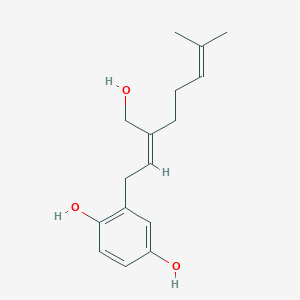
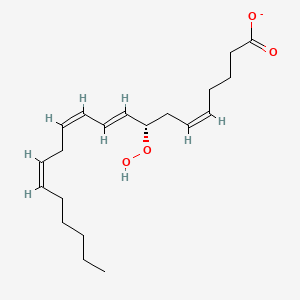
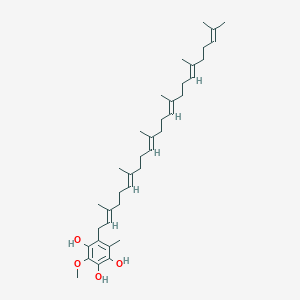
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
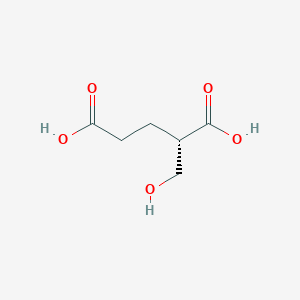
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)